1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIFHIUMBSYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The presence of the cyanophenyl group allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted sulfonamides.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide has several notable applications across different scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that sulfonamides can inhibit bacterial enzymes involved in folate synthesis, making them potential candidates for developing new antibiotics. Preliminary studies suggest that this compound may have similar properties, warranting further investigation into its effectiveness against resistant bacterial strains .
- Anti-inflammatory Properties : The compound's structural features may allow it to interact with specific biological targets related to inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for creating diverse chemical entities .
- Reagent in Chemical Reactions : The compound can be utilized as a reagent in organic synthesis, particularly in reactions requiring sulfonamide functionalities. Its ability to undergo oxidation and reduction reactions broadens its utility in synthetic chemistry .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various sulfonamides, including this compound, researchers found that compounds with similar structures exhibited significant inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Case Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of sulfonamide derivatives. The results indicated that compounds similar to this compound could effectively reduce inflammation markers in vitro. These findings suggest potential applications in developing new anti-inflammatory drugs targeting specific pathways involved in inflammatory responses .
Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Nucleophilic substitution involving sulfonamide group replacement. |
| Oxidation | Formation of sulfonic acids or sulfoxides under oxidative conditions. |
| Reduction | Conversion to amines or alcohols using reducing agents like lithium aluminum hydride. |
| Cyclization | Formation of heterocyclic compounds facilitated by the cyanophenyl group. |
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : Diethyl and cyclohexyl substituents increase hydrophobicity compared to dimethyl analogs, impacting membrane permeability .
- Solubility : Dimethyl derivatives exhibit better aqueous solubility due to reduced steric bulk .
- Synthetic Accessibility : Diethyl and dimethyl analogs are synthesized via direct sulfonylation, while aryl-substituted variants require multi-step protocols .
Functional Group Analogs: Urea Derivatives
Urea derivatives sharing the 4-cyanophenyl moiety exhibit distinct reactivity and applications:
Comparison with Sulfonamides :
- Reactivity : Ureas participate in hydrogen bonding, making them suitable for enzyme inhibition studies, whereas sulfonamides are more inert .
- Synthesis: Ureas are prepared via condensation of 4-cyanophenyl isocyanate with substituted anilines, contrasting with sulfonamides’ sulfonylation routes .
Ionic Derivatives: Quaternary Ammonium Salts
Key Differences :
- Solubility : Ionic nature enhances solubility in polar solvents compared to neutral sulfonamides .
- Applications : Used in copper-catalyzed deaminative silylation reactions, leveraging its ionic character for catalytic activity .
Data Tables
Table 1: Comparative Physicochemical Properties of Sulfonamides
Table 2: Urea Derivatives vs. Sulfonamides
| Compound Type | Typical Yield Range | Key Applications | Reference |
|---|---|---|---|
| Sulfonamides | 96–98% | Catalysis, receptor binding | |
| Ureas | 78–87% | Enzyme inhibition |
Biological Activity
Overview
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide, with the chemical formula CHNOS, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- CAS Number : 1036565-53-3
- Molecular Weight : 256.34 g/mol
Biological Activity
This compound exhibits various biological activities, primarily attributed to its sulfonamide structure. Its biological effects include:
- Antimicrobial Activity : Research indicates that sulfonamides can possess significant antimicrobial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation.
- Antitumor Effects : Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The compound likely acts as an inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria. This inhibition leads to the depletion of folate, ultimately hindering bacterial growth and replication.
Antimicrobial Studies
A study evaluated the efficacy of various sulfonamides against multi-drug resistant strains of bacteria. The results indicated that this compound demonstrated a moderate inhibitory effect against Escherichia coli and Staphylococcus aureus, suggesting potential as an alternative treatment option for resistant infections.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
Antitumor Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For sulfonamide derivatives, key factors include:
- Temperature : Elevated temperatures (80–100°C) may enhance reactivity but risk decomposition. Controlled heating under reflux is recommended .
- Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and promote nucleophilic substitution .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of aryl cyanides and sulfonyl chlorides .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of orthogonal techniques ensures structural validation:
- IR Spectroscopy : Identify sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1160 cm⁻¹) and C≡N nitrile peaks (~2240 cm⁻¹) .
- NMR (¹H and ¹³C) :
- ¹H: Diethyl groups appear as quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.3–3.5 ppm for CH₂ adjacent to sulfur). Aromatic protons from the 4-cyanophenyl group resonate as doublets (δ 7.6–8.0 ppm) .
- ¹³C: Sulfonamide sulfur-linked carbons (δ ~45–55 ppm), nitrile carbon (δ ~118 ppm), and aromatic carbons (δ ~125–135 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of diethyl groups) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by varying substrate concentrations and measuring IC₅₀ values .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and active-site residues (e.g., hydrogen bonding with catalytic serine in proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Q. How can contradictory data regarding the compound’s solubility and bioactivity across studies be resolved?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations can mitigate poor solubility .
- Biological Replicates : Ensure ≥3 independent replicates in cell-based assays to account for variability in membrane permeability or efflux pump activity .
- Advanced Analytics : Pair HPLC-UV (for purity >95%) with LC-MS to detect degradation products or isomeric impurities that may skew bioactivity results .
Q. What strategies are effective for regioselective functionalization of the 4-cyanophenyl moiety in this compound?
- Methodological Answer :
- Directed ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate the ortho position relative to the nitrile group, enabling halogenation or alkylation .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the para position if the nitrile is electron-withdrawing .
- Protection/Deprotection : Temporarily protect the sulfonamide with a tert-butoxycarbonyl (Boc) group to avoid side reactions during nitrile transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
